molecular formula C14H11Cl2NO3 B1166033 (E)-5-bromohex-2-ene CAS No. 101257-23-2

(E)-5-bromohex-2-ene

Cat. No.: B1166033
CAS No.: 101257-23-2
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-Bromohex-2-ene is an organic compound characterized by the presence of a bromine atom attached to the fifth carbon of a hexene chain The “E” designation indicates that the compound has a trans configuration around the double bond, meaning the substituents on the double-bonded carbons are on opposite sides

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-5-Bromohex-2-ene can be synthesized through several methods. One common approach involves the bromination of hex-2-ene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure the formation of the desired trans isomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. For instance, the bromination process can be optimized by using catalysts or alternative brominating agents to increase yield and purity. Additionally, continuous flow reactors may be employed to enhance reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions: (E)-5-Bromohex-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different functionalized hexenes.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles, resulting in the formation of dihaloalkanes or haloalkanes.

    Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents.

    Oxidation: Peracids such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Major Products:

    Substitution: 5-Hydroxyhex-2-ene or 5-aminohex-2-ene.

    Addition: 5,6-Dibromohexane or 5-Bromo-6-chlorohexane.

    Oxidation: 5,6-Epoxyhex-2-ene.

Scientific Research Applications

(E)-5-Bromohex-2-ene has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Research into this compound derivatives may lead to the development of new therapeutic agents with antimicrobial or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which (E)-5-Bromohex-2-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through an S_N2 or S_N1 mechanism, depending on the reaction conditions. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

    (Z)-5-Bromohex-2-ene: The cis isomer of (E)-5-Bromohex-2-ene, with substituents on the same side of the double bond.

    5-Bromohexane: A saturated analogue without the double bond.

    5-Chlorohex-2-ene: A similar compound with a chlorine atom instead of bromine.

Uniqueness: this compound is unique due to its trans configuration, which can influence its reactivity and interactions compared to its cis isomer or other halogenated hexenes. This configuration can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.

Properties

CAS No.

101257-23-2

Molecular Formula

C14H11Cl2NO3

Molecular Weight

0

Synonyms

5-Bromo-2-hexene

Origin of Product

United States

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